molecular formula C14H12N2O4 B11679602 2-[(E)-{2-[(2-methylfuran-3-yl)carbonyl]hydrazinylidene}methyl]benzoic acid

2-[(E)-{2-[(2-methylfuran-3-yl)carbonyl]hydrazinylidene}methyl]benzoic acid

Cat. No.: B11679602
M. Wt: 272.26 g/mol
InChI Key: DBDUGGXRESMHBA-OVCLIPMQSA-N
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Description

2-[(E)-{2-[(2-methylfuran-3-yl)carbonyl]hydrazinylidene}methyl]benzoic acid is an organic compound that features a furan ring, a benzoic acid moiety, and a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-{2-[(2-methylfuran-3-yl)carbonyl]hydrazinylidene}methyl]benzoic acid typically involves the condensation of 2-methylfuran-3-carbaldehyde with hydrazine derivatives, followed by a reaction with benzoic acid derivatives. The reaction conditions often include the use of solvents like ethanol or methanol and may require catalysts to facilitate the condensation reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scalable versions of the laboratory synthesis methods. This could include continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring in the compound can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: The hydrazone linkage can be reduced to form hydrazine derivatives.

    Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may use reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products

    Oxidation: Oxidized furan derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted benzoic acid derivatives.

Scientific Research Applications

2-[(E)-{2-[(2-methylfuran-3-yl)carbonyl]hydrazinylidene}methyl]benzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(E)-{2-[(2-methylfuran-3-yl)carbonyl]hydrazinylidene}methyl]benzoic acid involves its interaction with various molecular targets. The hydrazone linkage can interact with enzymes and proteins, potentially inhibiting their activity. The furan ring and benzoic acid moiety may also contribute to the compound’s overall biological activity by interacting with cellular membranes and other molecular pathways.

Comparison with Similar Compounds

Similar Compounds

    2-methylfuran: A simpler compound with a furan ring and a methyl group.

    Benzoic acid: A basic aromatic carboxylic acid.

    Hydrazones: A class of compounds with a hydrazone linkage.

Uniqueness

2-[(E)-{2-[(2-methylfuran-3-yl)carbonyl]hydrazinylidene}methyl]benzoic acid is unique due to its combination of a furan ring, a benzoic acid moiety, and a hydrazone linkage. This combination imparts specific chemical and biological properties that are not found in simpler compounds like 2-methylfuran or benzoic acid alone.

Properties

Molecular Formula

C14H12N2O4

Molecular Weight

272.26 g/mol

IUPAC Name

2-[(E)-[(2-methylfuran-3-carbonyl)hydrazinylidene]methyl]benzoic acid

InChI

InChI=1S/C14H12N2O4/c1-9-11(6-7-20-9)13(17)16-15-8-10-4-2-3-5-12(10)14(18)19/h2-8H,1H3,(H,16,17)(H,18,19)/b15-8+

InChI Key

DBDUGGXRESMHBA-OVCLIPMQSA-N

Isomeric SMILES

CC1=C(C=CO1)C(=O)N/N=C/C2=CC=CC=C2C(=O)O

Canonical SMILES

CC1=C(C=CO1)C(=O)NN=CC2=CC=CC=C2C(=O)O

Origin of Product

United States

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